Cas no 1878-66-6 (4-Chlorophenylacetic acid)
4-Chlorophenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chlorophenyl)acetic acid
- PCPA
- 4-Chlorophenylacetic acid
- (4-Chlorophenyl)acetic acid
- 2-(4-chloro-phenyl)-acetic acid
- 2-(p-Chlorophenyl)acetic acid
- 4-Chlorobenzeneacetic acid
- 4-ClPhCH2CO2H
- 4-Cl-phenylacetic acid
- Acetic acid,(p-chlorophenyl)
- Benzeneacetic acid,4-chloro
- p-chlorophenylacetate
- NSC 14285
- 4-chloroacetate
- ASISCHEM D13363
- RARECHEM AL BO 0132
- TIMTEC-BB SBB008374
- 4-Chlorophenylacetic
- P-CHLOROPHENYLACETIC ACID
- LABOTEST-BB LT00453315
- Benzeneacetic acid, 4-chloro-
- (p-Chlorophenyl)acetic acid
- Acetic acid, (p-chlorophenyl)-
- 4-Chlorophenyl acetic acid
- CDPKJZJVTHSESZ-UHFFFAOYSA-N
- 4-CHLOROPHENYLACETATE
- PubChem4250
- 4chlorophenylacetic acid
- 4-ChlorophenylaceticAcid
- 4
- A22032
- (p-chlorophenyl)-aceticaci
- 1878-66-6
- D70527
- CHEBI:30749
- MFCD00004344
- LLQ6PU28WR
- Q27104143
- AC-2907
- FT-0618247
- NSC14285
- HY-W010062
- C-5260
- 4-Chlorophenylacetic acid, ReagentPlus(R), 99%
- 4-Chlorophenylacetic acid, Vetec(TM) reagent grade, 98%
- p-chlorophenyl acetic acid
- 2-(4-chlorophenyl)aceticacid
- Z104477676
- CS-W010778
- DTXSID7062031
- (p-Chloro-phenyl)acetic acid
- PD158271
- 4-chlorophenyl-acetic acid
- (4-chlorophenyl)-acetic acid
- EN300-20301
- BS-3929
- BCP21026
- para-chlorophenyl acetic acid
- NS00015320
- AKOS000119602
- BRN 1072816
- UNII-LLQ6PU28WR
- (4-chloro-phenyl)-acetic acid
- CCRIS 8622
- C03077
- 4-chiorophenylacetic acid
- EINECS 217-521-6
- A908337
- NSC-14285
- bmse000395
- SCHEMBL75665
- F0001-0673
- Acetic acid, p-chlorophenyl-
- 67EF95C4-F494-4586-880F-393BCD1F8F3D
- 2-(4-chlorophenyl) acetic acid
- InChI=1/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11
- 2-(4-chlorophenyl)-acetic acid
- Acetic acid, 4-chlorophenyl-
- BDBM16427
- DA-60345
- AQ-917/41718247
- DTXCID8035926
- acetic acid, 2-(4-chlorophenyl)-
- STK498738
- FC37735
-
- MDL: MFCD00004344
- Inchi: 1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
- InChI Key: CDPKJZJVTHSESZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC(=O)O
- BRN: 1072816
Computed Properties
- Exact Mass: 170.01300
- Monoisotopic Mass: 170.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: powder
- Density: 1.2315 (rough estimate)
- Melting Point: 102-105 °C (lit.)
- Boiling Point: 294.1°C at 760 mmHg
- Flash Point: 131.7 oC
- Refractive Index: 1.5660 (estimate)
- PH: 2.5-3 (100g/l, H2O, 20℃)suspension
- Solubility: ethanol: soluble100mg/mL, clear, faintly yellow
- PSA: 37.30000
- LogP: 1.96710
- pka: 4.19(at 25℃)
- Solubility: Not determined
4-Chlorophenylacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21
- Safety Instruction: S36/37-S24/25
- FLUKA BRAND F CODES:13
- RTECS:AG0590000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R20/21
- TSCA:Yes
- Storage Condition:Store at room temperature
4-Chlorophenylacetic acid Customs Data
- HS CODE:2916340090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chlorophenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W010062-500mg |
4-Chlorophenylacetic acid |
1878-66-6 | 99.93% | 500mg |
¥500 | 2024-04-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0914-25g |
4-Chlorophenylacetic acid |
1878-66-6 | 97.0%(T) | 25g |
¥150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0914-500g |
4-Chlorophenylacetic acid |
1878-66-6 | 97.0%(T) | 500g |
¥1690.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C383A-500g |
4-Chlorophenylacetic acid |
1878-66-6 | 98% | 500g |
¥185.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C383A-100g |
4-Chlorophenylacetic acid |
1878-66-6 | 98% | 100g |
¥45.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C383A-25g |
4-Chlorophenylacetic acid |
1878-66-6 | 98% | 25g |
¥32.0 | 2022-05-30 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682379343- 25g |
4-Chlorophenylacetic acid |
1878-66-6 | 99% | 25g |
¥ 76.5 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682379335- 100g |
4-Chlorophenylacetic acid |
1878-66-6 | 99% | 100g |
¥ 188.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682379323- 500g |
4-Chlorophenylacetic acid |
1878-66-6 | 99% | 500g |
¥ 597.6 | 2021-05-18 | |
| Fluorochem | 046149-25g |
4-Chlorophenylacetic acid |
1878-66-6 | 98% | 25g |
£10.00 | 2022-03-01 |
4-Chlorophenylacetic acid Suppliers
4-Chlorophenylacetic acid Related Literature
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Vadim Filatov,Maksim Kukushkin,Juliana Kuznetsova,Dmitry Skvortsov,Viktor Tafeenko,Nikolay Zyk,Alexander Majouga,Elena Beloglazkina RSC Adv. 2020 10 14122
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Alfy Badie Sakla,Wadie Tadros,Mounir Kamel Khaliel J. Chem. Soc. C 1970 409
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Hong-wu Xu,Qi-wei Wang,Jin Zhu,Jin-gen Deng,Lin-feng Cun,Xin Cui,Jun Wu,Xin-liang Xu,Yu-liang Wu Org. Biomol. Chem. 2005 3 4227
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4. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacidesNicole McNamara,Raphael Rahmani,Melissa L. Sykes,Vicky M. Avery,Jonathan Baell RSC Med. Chem. 2020 11 685
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Alfy Badie Sakla,Wadie Tadros,Abdul Aziz Amin Helmy J. Chem. Soc. C 1969 1044
Additional information on 4-Chlorophenylacetic acid
4-Chlorophenylacetic Acid (CAS No. 1878-66-6): A Key Intermediate in Modern Pharmaceutical Research
4-Chlorophenylacetic acid, with the chemical identifier CAS No. 1878-66-6, is a versatile and significant compound in the realm of pharmaceutical chemistry. This organic compound, characterized by its chlorinated phenyl ring and acetic acid moiety, has garnered considerable attention due to its role as a crucial intermediate in the synthesis of various pharmacologically active molecules. The unique structural features of 4-chlorophenylacetic acid make it a valuable building block for medicinal chemists, enabling the development of novel therapeutic agents targeting a wide range of diseases.
The chemical structure of 4-chlorophenylacetic acid consists of a benzene ring substituted with a chlorine atom at the para position relative to the carboxylic acid group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The presence of both the chloro group and the acetic acid functionality allows for diverse chemical transformations, making it an indispensable component in synthetic organic chemistry.
In recent years, 4-chlorophenylacetic acid has been extensively studied for its potential applications in drug discovery and development. One of the most notable areas of research involves its use in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The chlorophenyl moiety is known to enhance binding affinity to target enzymes, such as cyclooxygenase-2 (COX-2), which is a key enzyme involved in inflammation pathways. Researchers have leveraged the structural flexibility of 4-chlorophenylacetic acid to design derivatives with improved pharmacokinetic properties and reduced side effects.
Moreover, 4-chlorophenylacetic acid has shown promise in the development of anticancer agents. Studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects on various kinases and other enzymes implicated in cancer progression. The chloro group, in particular, has been found to enhance the metabolic stability and bioavailability of these derivatives, making them more effective in clinical settings. These findings have spurred further investigation into the potential of 4-chlorophenylacetic acid-based compounds as novel chemotherapeutic agents.
The compound's significance extends beyond its role as a synthetic intermediate; it also serves as a model system for understanding structure-activity relationships (SAR) in drug design. By modifying different functional groups on the benzene ring or introducing additional substituents, researchers can systematically explore how structural changes affect biological activity. This approach has led to the identification of several potent lead compounds with therapeutic potential, highlighting the importance of 4-chlorophenylacetic acid in modern medicinal chemistry.
In addition to its applications in oncology and anti-inflammatory drug development, 4-chlorophenylacetic acid has been explored for its neuroprotective properties. Emerging research suggests that derivatives of this compound may modulate neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these derivatives to cross the blood-brain barrier and exert their effects within neural tissues makes them particularly promising candidates for further investigation.
The synthesis of 4-chlorophenylacetic acid itself is an area of active interest, with researchers continually refining methods to improve yield and purity. Common synthetic routes involve chlorination reactions on phenylacetic acid or Friedel-Crafts acylation followed by hydrolysis. Advances in catalytic processes have enabled more efficient and environmentally friendly synthesis methods, aligning with global efforts toward sustainable chemistry practices.
The versatility of CAS No. 1878-66-6, or more accurately referred to as 4-Chlorophenylacetic acid, underscores its importance in pharmaceutical research. Its ability to serve as a scaffold for diverse pharmacological entities makes it an invaluable tool for chemists striving to develop new treatments for complex diseases. As our understanding of molecular interactions continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone in medicinal chemistry.
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